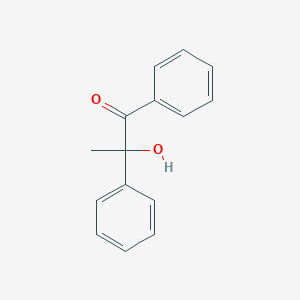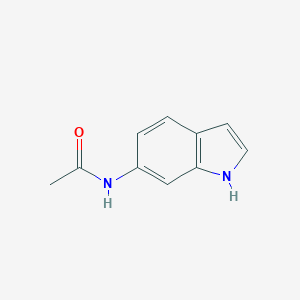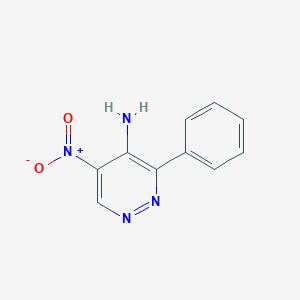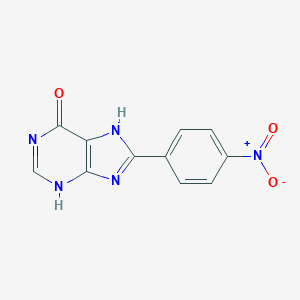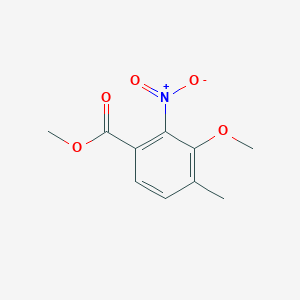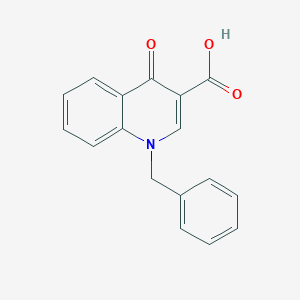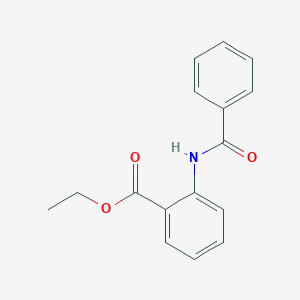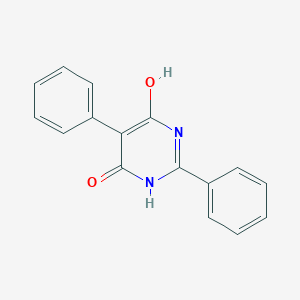
2-Bromo-6-phenoxypyridine
概要
説明
2-Bromo-6-phenoxypyridine is a chemical compound with the empirical formula C11H8BrNO and a molecular weight of 250.09 . It is a solid substance and its physical form is described as white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-phenoxypyridine can be represented by the SMILES stringBrC1=CC=CC(OC2=CC=CC=C2)=N1 . The InChI code for the compound is 1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H . Physical And Chemical Properties Analysis
2-Bromo-6-phenoxypyridine is a solid substance with a melting point of 87-88°C . Its molecular weight is 250.09 and it has an empirical formula of C11H8BrNO .科学的研究の応用
The reactivity of bromine atoms in brominated pyridines, including 2-Bromo-6-phenoxypyridine, has been studied for the synthesis of phenoxypyridines. These compounds are important intermediates in various chemical reactions (Hertog & Jonge, 1948).
Synthesis methods under phase transfer catalysis conditions have been developed for preparing phenoxypyridines, including derivatives of 2-Bromo-6-phenoxypyridine. These methods allow for efficient production of these compounds from halopyridines (Ābele et al., 1988).
Studies on the action of potassium amide on 6-substituted derivatives of 2-bromopyridine, such as 2-Bromo-6-phenoxypyridine, in liquid ammonia, have led to insights into various reaction types and mechanisms relevant for the synthesis of aminopyridines (Streef & Hertog, 2010).
Research on the formation of 2-hydroxy-6-bromopyridine by acid hydrolysis of 2,6-dibromopyridine provides information on the reactivity of brominated pyridines and the synthesis of hydroxypyridines, which is relevant for understanding the behavior of compounds like 2-Bromo-6-phenoxypyridine (Wibaut et al., 2010).
2-Bromo-6-isocyanopyridine, closely related to 2-Bromo-6-phenoxypyridine, has been identified as a universal convertible isocyanide for multicomponent chemistry. This highlights the potential of brominated pyridines in synthetic chemistry applications (van der Heijden et al., 2016).
Cyclometallated compounds involving phenoxypyridines, similar to 2-Bromo-6-phenoxypyridine, have been synthesized using cyclopalladation. This research contributes to the understanding of metal-organic frameworks and catalysis (Geest et al., 1999).
Safety and Hazards
The safety information available indicates that 2-Bromo-6-phenoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
特性
IUPAC Name |
2-bromo-6-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCHXHXBKRYZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356447 | |
| Record name | 2-bromo-6-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83247-00-1 | |
| Record name | 2-bromo-6-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The abstract mentions that 2-Bromo-6-phenoxypyridine forms 4-phenoxy-2-methylpyrimidine when reacting with potassium amide. Can you elaborate on the mechanism of this unusual ring transformation?
A1: The research describes that the reaction proceeds through an attack of the amide ion at the carbon atom in the 4-position of 2-Bromo-6-phenoxypyridine. [] This attack is followed by a ring-opening event between carbon atoms 3 and 4, leading to a reactive intermediate. Finally, this intermediate undergoes ring closure, but instead of reforming the pyridine structure, it forms the observed pyrimidine derivative, 4-phenoxy-2-methylpyrimidine. [] This specific example emphasizes the potential for unexpected rearrangements and ring transformations in halogenopyridine chemistry under strongly basic conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

